

Application Note: Quantitative Analysis of 6-Methoxypyridine-2-carbothioamide

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Compound of Interest

Compound Name: 6-Methoxypyridine-2-carbothioamide

CAS No.: 134789-88-1

Cat. No.: B3232922

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Introduction: The Imperative for Precise Quantification

6-Methoxypyridine-2-carbothioamide is a heterocyclic compound featuring a pyridine ring, a methoxy group, and a thioamide functional group. Molecules within this structural class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Thioamides, in particular, are recognized as key components in a range of biologically active substances, including those with antimycobacterial and anti-inflammatory properties.[1][2] The accurate and reliable quantification of **6-Methoxypyridine-2-carbothioamide** is paramount for advancing its potential therapeutic applications. From pharmacokinetic studies and metabolic pathway analysis to quality control in manufacturing and stability testing of formulations, a robust analytical method is the cornerstone of trustworthy data.[3]

This technical guide provides a comprehensive overview of validated analytical methods for the precise quantification of **6-Methoxypyridine-2-carbothioamide**. We will delve into the principles and detailed protocols for High-Performance Liquid Chromatography with UV

detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering methodologies suitable for a range of applications from routine quality control to sensitive bioanalysis. The protocols are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[4][5]

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development, particularly in selecting appropriate solvents, column chemistry, and pH for the mobile phase.[3]

Property	Value (Predicted/Experimental)	Source / Rationale
Chemical Formula	C ₇ H ₈ N ₂ OS	-
Molecular Weight	168.22 g/mol	[6]
Appearance	Likely a crystalline solid	Based on similar thioamide compounds.[7]
pKa (Predicted)	~12.0 (Thioamide N-H)	Thioamides are very weakly acidic.[7]
logP (Octanol/Water)	~0.6	Indicates moderate hydrophilicity, suitable for reversed-phase chromatography.[6]
UV-Vis λ _{max}	~240-250 nm, ~310-320 nm	Predicted based on the pyridine and thioamide chromophores. Pyridine derivatives often show absorption in these regions.[8]
Solubility	Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO); sparingly soluble in water.	Common for heterocyclic compounds of this size.[8]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the workhorse of pharmaceutical analysis, offering a balance of specificity, robustness, and cost-effectiveness for quantifying active pharmaceutical ingredients (APIs) and their impurities.[9] The method's suitability stems from the analyte's UV-absorbing chromophores and its compatibility with reversed-phase chromatography.

Principle of the Method

The separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. **6-Methoxypyridine-2-carbothioamide** is injected into the mobile phase stream and partitions between the stationary and mobile phases. By optimizing the mobile phase composition, the analyte is retained on the column and separated from potential impurities or matrix components. A UV-Vis detector measures the absorbance of the eluate at a specific wavelength, and the resulting peak area is directly proportional to the analyte concentration.

Experimental Protocol: RP-HPLC-UV

3.2.1 Instrumentation and Materials

- HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis or Diode-Array Detector (DAD).
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC grade), Ammonium acetate (LC-MS grade), Deionized water (18.2 MΩ·cm).
- Standard: **6-Methoxypyridine-2-carbothioamide** reference standard (>98% purity).

3.2.2 Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Diluent: Acetonitrile:Water (50:50, v/v).

- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

3.2.3 Chromatographic Conditions

Parameter	Condition	Rationale
Column	C18 (4.6 x 150 mm, 5 µm)	Provides excellent retention and peak shape for moderately polar heterocyclic compounds.
Mobile Phase	Gradient: 20% B to 80% B over 10 min	A gradient ensures efficient elution of the analyte while separating it from more or less polar impurities.[10]
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature	30 °C	Maintains consistent retention times and improves peak symmetry.[11]
Detection Wavelength	315 nm	Chosen based on the predicted secondary absorbance maximum (λ_{max}) to enhance selectivity against potential interferences.
Injection Volume	10 µL	A typical volume that balances sensitivity with peak shape.

3.2.4 System Suitability Before analysis, inject a mid-range standard solution (e.g., 25 µg/mL) six times. The system is deemed ready if the relative standard deviation (%RSD) for peak area

and retention time is $\leq 2.0\%$.[\[12\]](#)

3.2.5 Quantification Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis. The concentration of **6-Methoxypyridine-2-carbothioamide** in unknown samples is determined using the resulting regression equation.

Method Validation Summary (ICH Q2(R1) Guidelines)

The described method must be validated to ensure it is fit for its intended purpose.[\[4\]](#)[\[5\]](#)

Validation Parameter	Acceptance Criteria	Typical Result
Linearity & Range	Correlation coefficient (r^2) ≥ 0.999	$r^2 = 0.9995$ over 1-100 $\mu\text{g/mL}$
Accuracy	98.0% - 102.0% recovery	99.5% - 101.2%
Precision (Repeatability)	RSD $\leq 2.0\%$	RSD = 0.8% (n=6)
Intermediate Precision	RSD $\leq 2.0\%$	RSD = 1.2% (inter-day)
Specificity	No interference at the analyte's retention time from placebo or degradation products.	Peak purity index > 0.999
Limit of Detection (LOD)	Signal-to-Noise ratio $\geq 3:1$	$\sim 0.3 \mu\text{g/mL}$
Limit of Quantification (LOQ)	Signal-to-Noise ratio $\geq 10:1$; RSD $\leq 10\%$	$\sim 1.0 \mu\text{g/mL}$
Robustness	Insensitive to small changes in flow rate ($\pm 0.1 \text{ mL/min}$) and temperature ($\pm 2 \text{ }^\circ\text{C}$).	%RSD of results $< 5.0\%$

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices (plasma, urine) or trace-level impurity analysis, LC-MS/MS is the gold

standard.[13]

Principle of the Method

LC-MS/MS couples the separation power of HPLC with the high specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) selects the precursor ion (the protonated molecule, $[M+H]^+$). This ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling ultra-low quantification limits.[13]

Experimental Protocol: LC-MS/MS

4.2.1 Instrumentation and Materials

- LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm) for faster analysis.
- Reagents: As per HPLC method, but with LC-MS grade solvents and additives.
- Internal Standard (IS): A structurally similar, stable isotope-labeled analogue is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., 6-Methyl-2-pyridinecarbothioamide[14]).

4.2.2 Sample Preparation (for Plasma)

- To 100 μL of plasma sample, add 10 μL of Internal Standard working solution.
- Add 300 μL of cold acetonitrile (protein precipitation).[15]
- Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for injection.

4.2.3 LC-MS/MS Conditions

Parameter	Condition	Rationale
LC Column	C18 (2.1 x 50 mm, 1.8 μ m)	Smaller particle size and dimensions are suitable for high-throughput UPLC analysis.
Mobile Phase	A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile	Volatile additives like formic acid are essential for efficient ESI ionization.[16]
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Ionization Mode	ESI, Positive	The pyridine nitrogen is readily protonated to form $[M+H]^+$.
MRM Transitions	Analyte: 169.1 -> 136.1 (Quantifier), 169.1 -> 109.1 (Qualifier)	Precursor $[M+H]^+$. Products correspond to logical fragmentations (e.g., loss of -SH, -OCH ₃). Transitions must be optimized experimentally.
Collision Energy	To be optimized empirically	Typically 10-30 eV.

Validation and Performance

The LC-MS/MS method would be validated similarly to the HPLC method, but with a focus on matrix effects and extraction recovery.[17] Typical performance characteristics include a much lower LOQ (e.g., <1 ng/mL) and a wide linear dynamic range.

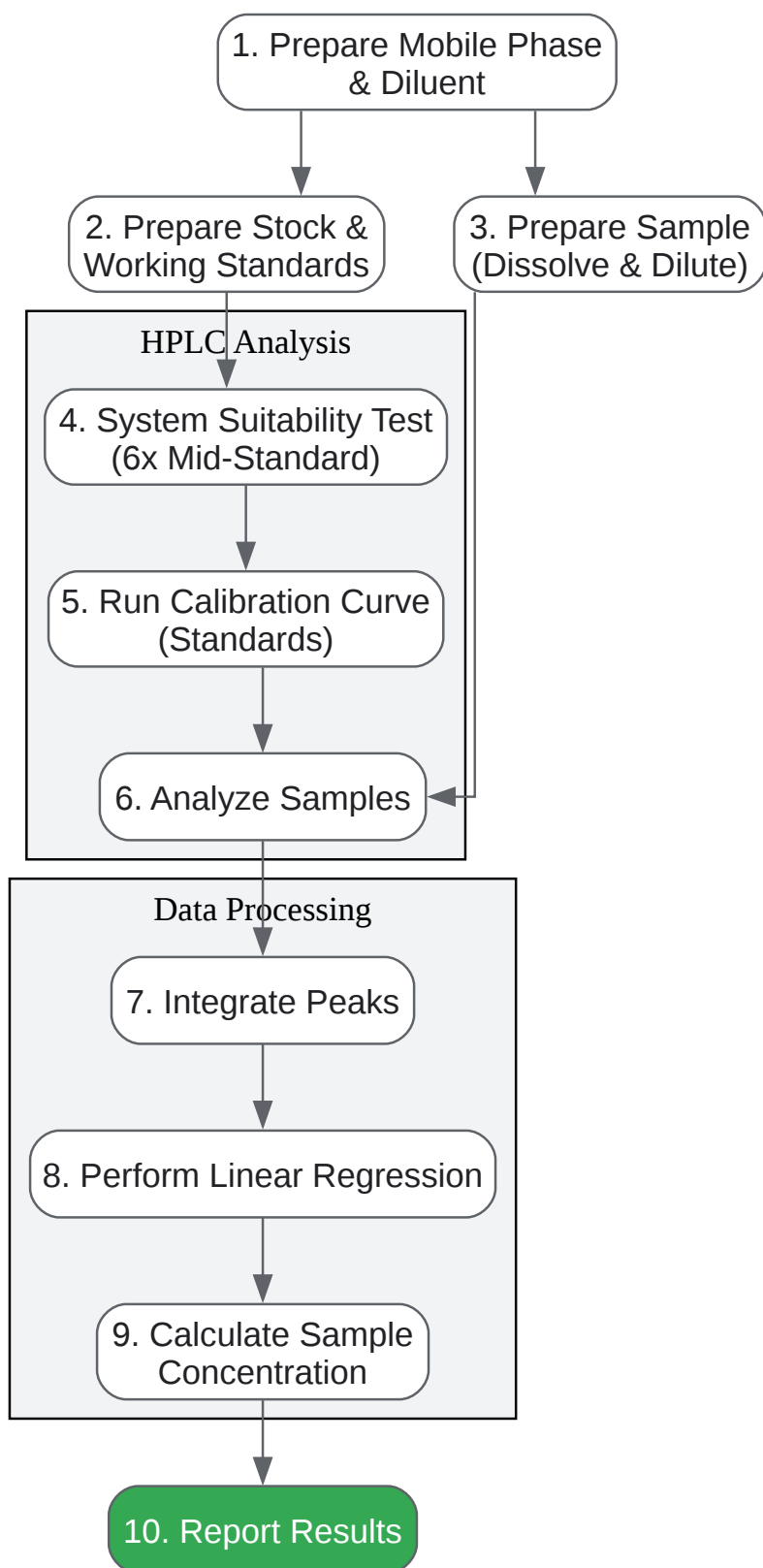
Method Development and Validation Workflow

The development of a robust analytical method is a systematic process. The following diagram illustrates the logical flow from initial feasibility to a fully validated protocol.

Caption: General workflow for analytical method development and validation.

Detailed Experimental Workflow: HPLC Sample Analysis

The following diagram outlines the step-by-step process for analyzing a sample using the validated HPLC-UV method.



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